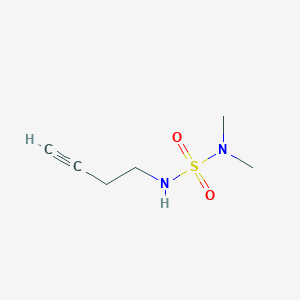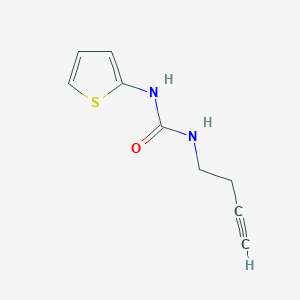
(but-3-yn-1-yl)(dimethylsulfamoyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“But-3-yn-1-yl” is a butyne molecule with an amino group at one end. “Dimethylsulfamoyl” is a sulfamoyl group with two methyl groups attached. The compound “(but-3-yn-1-yl)(dimethylsulfamoyl)amine” would hypothetically be a molecule where these two groups are connected .
Molecular Structure Analysis
The molecular structure would consist of a but-3-yn-1-yl chain with a dimethylsulfamoyl group attached. The exact structure would depend on the position of the attachment .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of alkynes, amines, and sulfamoyl groups. This could include addition reactions, nucleophilic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the environment. It would likely be a polar molecule due to the presence of the sulfamoyl group .Applications De Recherche Scientifique
(BDSMA) has a wide range of scientific research applications. It is used as a catalyst in a number of chemical reactions, including the synthesis of organic compounds, the formation of polymers, and the production of pharmaceuticals. It is also used in biochemistry as a reagent in the synthesis of peptides and proteins, as well as in the purification of proteins. Additionally, (BDSMA) is used in cell biology as a tool for studying cell signaling pathways and in pharmacology as a tool for screening potential drug candidates.
Mécanisme D'action
(BDSMA) acts as a catalyst or activator in a range of biochemical and physiological processes. It binds to the active site of enzymes or other proteins, and then facilitates the formation of a covalent bond between the substrate and the enzyme. This covalent bond then triggers the biochemical or physiological process.
Biochemical and Physiological Effects
(BDSMA) has been shown to be involved in a number of biochemical and physiological processes. For example, it has been shown to be involved in the regulation of gene expression and cell signaling pathways. It has also been shown to be involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, (BDSMA) has been shown to be involved in the regulation of the immune system, metabolism, and the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
(BDSMA) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and non-toxic, making it suitable for use in a variety of laboratory settings. Additionally, (BDSMA) is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, (BDSMA) can be difficult to purify and can be easily contaminated with impurities. Additionally, (BDSMA) can react with other compounds, leading to unexpected results.
Orientations Futures
There are a number of potential future directions related to (BDSMA). For example, further research could focus on developing new synthesis methods to improve the efficiency and yield of the compound. Additionally, further research could focus on exploring the potential therapeutic applications of (BDSMA). For example, research could focus on the potential use of (BDSMA) in the treatment of cancer, autoimmune diseases, and other diseases. Additionally, further research could focus on exploring the potential use of (BDSMA) in the development of new drugs and in the development of novel drug delivery systems.
Méthodes De Synthèse
(BDSMA) can be synthesized through a two-step process. First, the starting material, dimethylsulfamoyl chloride, is reacted with but-3-yn-1-ol in a basic medium. This reaction produces the intermediate compound, (but-3-yn-1-yl)dimethylsulfamoyl chloride. The second step involves the reaction of the intermediate compound with an amine source, such as ammonia, to yield (but-3-yn-1-yl)(dimethylsulfamoyl)amine.
Safety and Hazards
Propriétés
IUPAC Name |
4-(dimethylsulfamoylamino)but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXOFBWESZNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)